molecular formula C18H15N3O3S2 B2987495 Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate CAS No. 862974-15-0

Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate

Cat. No.: B2987495
CAS No.: 862974-15-0
M. Wt: 385.46
InChI Key: UUJYMNASEMCRCK-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate is a complex organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing sulfur and nitrogen atoms within a fused benzene and thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxy-1,3-benzothiazol-2-amine with ethyl 2-amino-1,3-benzothiazole-6-carboxylate under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. Process optimization, including temperature control, reaction time, and purification techniques, is crucial to achieving high purity and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups, such as hydroxyl or carboxyl groups.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs, which may exhibit different biological activities.

  • Substitution: Substitution reactions at specific positions on the benzothiazole ring can yield a variety of substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its interaction with various biological targets makes it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to modulate biological pathways and interact with specific molecular targets makes it a promising candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Comparison with Similar Compounds

  • 2-[(4-Methoxyphenyl)ethenyl]benzothiazole: This compound is structurally similar but lacks the amino and carboxylate groups present in Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate.

  • 3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide: Another related compound with different functional groups and potential biological activities.

Uniqueness: this compound stands out due to its unique combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for research and industrial use.

Properties

IUPAC Name

ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c1-3-24-16(22)10-7-8-11-14(9-10)26-17(19-11)21-18-20-15-12(23-2)5-4-6-13(15)25-18/h4-9H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJYMNASEMCRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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